molecular formula C8H7BrO B1267227 2-(3-Bromophenyl)oxirane CAS No. 28022-44-8

2-(3-Bromophenyl)oxirane

Cat. No.: B1267227
CAS No.: 28022-44-8
M. Wt: 199.04 g/mol
InChI Key: YUPLJNGZNHMXGM-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)oxirane is an organic compound with the molecular formula C8H7BrO. It is characterized by the presence of an oxirane ring (a three-membered epoxide ring) attached to a bromophenyl group.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-(3-Bromophenyl)oxirane plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as epoxide hydrolases, which catalyze the hydrolysis of epoxides to diols. This interaction is crucial as it can lead to the formation of biologically active or inactive metabolites. The compound’s interaction with proteins and other biomolecules often involves nucleophilic attack on the oxirane ring, leading to ring-opening reactions that can modify the structure and function of the interacting biomolecules .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling molecules and transcription factors, leading to changes in gene expression profiles. Additionally, it can interfere with metabolic pathways by inhibiting or activating key enzymes, thereby altering the cellular metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding interactions with biomolecules, particularly enzymes. The compound can act as an enzyme inhibitor or activator, depending on the context of the interaction. For example, it can inhibit the activity of certain cytochrome P450 enzymes, leading to altered drug metabolism. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo hydrolysis and other degradation processes, leading to the formation of various metabolites. These metabolites can have different biological activities, which can impact the overall effects of the compound in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical and cellular effects. At high doses, the compound can induce toxic or adverse effects, such as hepatotoxicity and neurotoxicity. These effects are often dose-dependent and can provide insights into the compound’s safety profile and therapeutic potential .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes. The compound can be metabolized to form various intermediates and end products, which can further participate in biochemical reactions. The interaction with enzymes such as epoxide hydrolases and glutathione S-transferases is particularly important, as these enzymes facilitate the detoxification and excretion of the compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, it can bind to intracellular proteins and be distributed to different cellular compartments. The localization and accumulation of the compound can influence its biological activity and toxicity .

Subcellular Localization

The subcellular localization of this compound is an important factor that affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins. These interactions can modulate the compound’s effects on cellular processes and overall cellular health .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromophenyl)oxirane typically involves the reaction of 3-bromophenylmethanol with a suitable oxidizing agent to form the oxirane ring. One common method is the use of a peracid, such as meta-chloroperoxybenzoic acid (mCPBA), under controlled conditions to achieve the epoxidation of the corresponding alkene.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Comparison with Similar Compounds

Uniqueness: 2-(3-Bromophenyl)oxirane is unique due to the position of the bromine atom, which influences its reactivity and the types of reactions it can undergo.

Properties

IUPAC Name

2-(3-bromophenyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO/c9-7-3-1-2-6(4-7)8-5-10-8/h1-4,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUPLJNGZNHMXGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80950711
Record name 2-(3-Bromophenyl)oxirane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28022-44-8
Record name 2-(3-Bromophenyl)oxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28022-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-bromo-3-(epoxyethyl)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3-Bromophenyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80950711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-bromophenyl)oxirane
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Synthesis routes and methods I

Procedure details

A solution of 3-bromostyrene (1.0 g, 5.46 mmol) in CH2Cl2 (10 mL) was cooled in an ice bath. 3-Chloroperoxybenzoic acid (57% pure) (1.82 g, 6.01 mmol) was added in one batch and the stirring was continued over 18 h. The reaction mixture was concentrated to a residue and diluted with CCl4 (20 mL). Precipitated m-chlorobenzoic acid was removed by filtration and the filtrate was washed with a 50:50 mixture of 5% aq. NaHCO3 and 5% aq. NaHSO3 (100 mL). The organic extract was dried over Na2SO4 and concentrated under reduced pressure to yield 0.80 g (64%) of product as a yellow oil. 1H NMR (CDCl3) δ2.74 (m, 1, CH), 3.14 (m, 1, CH--), 3.82 (m, 1, --CH--), 7.21 (m, 2, phenyl), 7.42 (m, 2, phenyl).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.82 g
Type
reactant
Reaction Step Two
Yield
64%

Synthesis routes and methods II

Procedure details

1-Bromo-3-vinyl-benzene (5 g, 27.3 mmol) and 3-cyanopyridine (551 mg, 2.7 mmol) were added in CH2Cl2 (25 mL), Methyltrioxorhenium (VII) (34 mg, 0.137 mmol) and hydrogen peroxide (30%) (6.2 mL, 54.6 mmol) were added and the reaction mixture was stirred at room temperaute for 18 h. Sodium sulfite 1M (10 mL) and saturated sodium bicarbonate were added, the aqueous layer was extracted with CH2Cl2, and the combined organic layers were dried over anhydrous magnesium sulfate, filtered. The filtrate was concentrated in vacuo to provide the title compound as clear oil ((5.05 g, 93%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
551 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.2 mL
Type
reactant
Reaction Step Three
Quantity
34 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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